p-Tolyl phenylacetate

Catalog No.
S1511948
CAS No.
101-94-0
M.F
C15H14O2
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Tolyl phenylacetate

CAS Number

101-94-0

Product Name

p-Tolyl phenylacetate

IUPAC Name

(4-methylphenyl) 2-phenylacetate

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C15H14O2/c1-12-7-9-14(10-8-12)17-15(16)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

OJEQSSJFSNLMLB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)CC2=CC=CC=C2

Solubility

insoluble in water
moderately soluble (in ethanol)

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)CC2=CC=CC=C2

Role as a Flavoring Agent:

p-Tolyl phenylacetate, also known as Phenylacetic Acid p-Cresyl Ester or Flavis No. 9.709, is primarily used as a flavoring agent in the food and beverage industry. It contributes a honey-like, floral, and fruity aroma to various products [, ]. While the specific research on its application in flavoring is limited, its presence is documented by various flavor and fragrance suppliers [, ].

Potential Antimicrobial Properties:

Limited research suggests that p-Tolyl phenylacetate might possess some antimicrobial properties. A study published in the Journal of Agricultural and Food Chemistry investigated the antimicrobial activity of various plant essential oils and their components. The results indicated that p-Tolyl phenylacetate, isolated from the essential oil of Clausena anisum, exhibited moderate antibacterial activity against certain foodborne pathogens []. However, further research is necessary to fully understand the extent and specific applications of its potential antimicrobial properties.

p-Tolyl phenylacetate is an organic compound with the molecular formula C15H14O2C_{15}H_{14}O_2 and a molecular weight of approximately 226.27 g/mol. It is classified as an ester, formed from the reaction of p-tolyl alcohol and phenylacetic acid. This compound appears as a white solid and has applications primarily in the fragrance industry due to its pleasant floral and animalic odor characteristics .

p-Tolyl phenylacetate does not have a known role in biological systems. Its primary application is related to its olfactory properties. It interacts with odor receptors in the nose, triggering the perception of a pleasant fragrance [].

Typical of esters. These include hydrolysis, where it reacts with water to form p-tolyl alcohol and phenylacetic acid, especially under acidic or basic conditions. Additionally, it can participate in transesterification reactions, where it exchanges its alkoxy group with another alcohol, leading to different esters. The compound may also undergo thermal degradation or pyrolysis under high temperatures, breaking down into simpler compounds .

While specific biological activities of p-tolyl phenylacetate are not extensively documented, related compounds such as phenylacetate are known to exhibit various biological properties. Phenylacetate has been studied for its potential role in metabolic processes and has been shown to have antimicrobial properties in certain contexts . The biological implications of p-tolyl phenylacetate may be inferred from these related compounds, suggesting potential roles in pharmacology or biochemistry.

The synthesis of p-tolyl phenylacetate typically involves an esterification reaction between p-tolyl alcohol and phenylacetic acid. This reaction is generally catalyzed by a strong acid, such as sulfuric acid, under reflux conditions. The process can be summarized as follows:

  • Reactants: Combine p-tolyl alcohol and phenylacetic acid in the presence of a catalyst.
  • Reaction Conditions: Heat the mixture under reflux to facilitate the esterification.
  • Product Isolation: Upon completion, the product can be purified through distillation or recrystallization techniques .

p-Tolyl phenylacetate finds its primary application in the fragrance industry, where it is valued for its complex scent profile that enhances floral notes and adds depth to animalic fragrances. It is used in perfumes, cosmetics, and other scented products to impart a desirable aroma . Additionally, due to its chemical properties, it may have potential uses in organic synthesis and as a reagent in various

Several compounds share structural similarities with p-tolyl phenylacetate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
PhenylacetateC8H8O2C_{8}H_{8}O_{2}Simple structure; involved in metabolic processes
Para-Cresyl Phenyl AcetateC15H14O2C_{15}H_{14}O_{2}Similar scent profile; used in perfumery
Ortho-Cresyl Phenyl AcetateC15H14O2C_{15}H_{14}O_{2}Different positional isomer; floral scent
Benzyl AcetateC9H10O2C_{9}H_{10}O_{2}Commonly used solvent; fruity aroma

Uniqueness: p-Tolyl phenylacetate is distinguished by its specific aromatic structure that combines both para-substituted tolyl and phenyl groups, contributing to its unique scent profile compared to other similar esters. Its dual aromatic nature allows it to enhance both floral and animalic notes effectively.

Esterification and Traditional Synthetic Routes

The fundamental synthesis of p-tolyl phenylacetate relies on the classical esterification reaction between phenylacetic acid and p-cresol (para-cresol). This traditional approach involves the direct condensation of the carboxylic acid functionality with the hydroxyl group of the phenolic compound, resulting in the formation of the desired ester bond with concurrent water elimination.

The conventional esterification process typically employs homogeneous acid catalysts, most commonly sulfuric acid, to facilitate the reaction. The mechanism proceeds through the protonation of the carbonyl oxygen of phenylacetic acid, enhancing the electrophilicity of the carbon center and promoting nucleophilic attack by the p-cresol molecule. The reaction conditions generally require elevated temperatures ranging from 110°C to 150°C, with reaction times extending from 4 to 8 hours to achieve satisfactory conversion rates.

Alternative traditional synthetic routes include the utilization of phenylacetyl chloride as the acylating agent. This method involves heating phenylacetyl chloride with freshly distilled p-cresol, eliminating the need for additional acid catalysts while providing enhanced reaction rates due to the increased reactivity of the acid chloride functionality. The acyl chloride route typically demonstrates superior atom economy compared to direct esterification, as hydrogen chloride represents the only byproduct rather than water.

Research investigations have demonstrated that traditional esterification reactions exhibit significant sensitivity to reaction temperature and molar ratios of reactants. Studies indicate that optimal conversion rates occur when maintaining temperatures between 110°C and 120°C, with higher temperatures leading to decreased yields due to increased side product formation. The molar ratio of reactants plays a crucial role, with excess p-cresol typically employed to drive the equilibrium toward ester formation according to Le Chatelier's principle.

Catalytic Synthesis Methods

Contemporary synthesis approaches for p-tolyl phenylacetate have evolved to incorporate sophisticated heterogeneous catalytic systems, offering significant advantages over traditional homogeneous acid catalysis. These modern methodologies provide enhanced selectivity, simplified product purification, and reduced environmental impact through catalyst reusability.

Ion-exchange resin catalysts represent one of the most successful heterogeneous catalytic systems for p-tolyl phenylacetate synthesis. Amberlyst-15 and Indion-125 resins have demonstrated exceptional catalytic activity, achieving conversion rates comparable to or exceeding those obtained with conventional mineral acid catalysts. The order of catalytic activity follows the sequence: Amberlyst-15 ≈ Indion-125 > 20% w/w dodecatungstophosphoric acid on K-10 clay > sulfated zirconia.

Detailed kinetic analysis of the ion-exchange resin catalyzed process reveals pseudo-first-order behavior with respect to phenylacetic acid concentration. The apparent activation energy for this catalytic system has been determined to be 9.56 kilocalories per mole, indicating favorable thermodynamic conditions for the esterification process. The reaction demonstrates 100% selectivity toward p-tolyl phenylacetate formation, eliminating concerns regarding byproduct formation and subsequent purification requirements.

Metal cation-exchanged montmorillonite nanoclays constitute another innovative catalytic approach for p-tolyl phenylacetate synthesis. These modified clay materials incorporate various metal cations including aluminum(III), zinc(II), manganese(II), iron(III), and copper(II) within the montmorillonite structure. Among the investigated metal cations, aluminum(III)-exchanged montmorillonite demonstrates superior catalytic performance, achieving yields up to 74% under optimized reaction conditions.

The catalytic activity of metal cation-exchanged montmorillonite correlates directly with the charge-to-radius ratio of the incorporated metal cations. Aluminum(III) exhibits the highest charge density, resulting in enhanced Lewis acid character and superior catalytic activity for the esterification process. The catalyst demonstrates excellent regeneration properties, maintaining catalytic activity through multiple reaction cycles with minimal performance degradation.

Table 1: Comparative Performance of Different Catalytic Systems

Catalyst TypeOptimal Temperature (°C)Reaction Time (hours)Maximum Yield (%)Selectivity (%)
Amberlyst-15110680100
Indion-125110678100
Aluminum(III)-montmorillonite11067495
Sulfated zirconia12086592
Zinc(II)-montmorillonite11065290

Sulfated zirconia catalysts offer an additional heterogeneous option for p-tolyl phenylacetate synthesis, though typically demonstrating lower catalytic activity compared to ion-exchange resins and modified clay materials. The preparation of sulfated zirconia involves impregnation of commercial zirconia nanopowder with varying concentrations of sulfuric acid followed by calcination at elevated temperatures. Optimal catalyst performance occurs with 0.8 molar sulfuric acid treatment and calcination at 600°C, achieving maximum acidity values of 3.81 millimoles per gram.

Industrial-Scale Production Techniques

Industrial-scale production of p-tolyl phenylacetate requires careful optimization of reaction parameters to achieve economically viable yields while maintaining product quality standards. The scaling considerations encompass reactor design, heat management, product separation, and catalyst recovery systems.

Continuous-flow processing represents a significant advancement in industrial p-tolyl phenylacetate production, offering enhanced heat and mass transfer characteristics compared to traditional batch processing. Flow reactors enable precise temperature control and residence time optimization, resulting in improved conversion rates and product selectivity. The implementation of packed-bed reactors containing immobilized catalysts facilitates continuous operation while simplifying catalyst separation and recovery procedures.

Reactive distillation technology has emerged as a particularly effective approach for industrial esterification processes, combining reaction and separation operations within a single unit. This process intensification strategy offers significant advantages including enhanced conversion through continuous water removal, reduced capital investment requirements, and improved energy efficiency. Experimental investigations demonstrate that reactive distillation can achieve conversion rates exceeding 90% for phenylacetic acid esterification reactions under optimized operating conditions.

The selection of appropriate solvents plays a crucial role in industrial-scale production optimization. Research findings indicate that non-polar solvents such as toluene provide superior performance compared to polar alternatives, achieving yields up to 74% for aluminum(III)-montmorillonite catalyzed reactions. The solvent selection influences reaction equilibrium, catalyst stability, and product separation efficiency, making it a critical parameter for industrial process design.

Table 2: Effect of Reaction Parameters on Industrial Production Yields

ParameterOptimal RangeYield Impact (%)Process Considerations
Temperature110-120°C20-25Energy consumption vs. conversion
Molar Ratio (phenylacetic acid:p-cresol)1:3 to 1:415-20Raw material costs vs. separation complexity
Catalyst Loading0.5-0.75 g per 25 mmol substrate10-15Catalyst cost vs. reaction rate
Reaction Time6-8 hours5-10Productivity vs. throughput
Solvent SelectionToluene > Benzene8-12Recovery efficiency vs. environmental impact

Process optimization studies reveal that maintaining phenylacetic acid to p-cresol molar ratios between 1:3 and 1:4 provides optimal economic balance between raw material consumption and product yield. Higher p-cresol ratios result in increased conversion but require more sophisticated separation systems for excess reactant recovery. Lower ratios compromise conversion efficiency, necessitating longer reaction times or higher temperatures to achieve acceptable yields.

Catalyst recovery and regeneration systems represent critical components of industrial p-tolyl phenylacetate production facilities. Ion-exchange resins demonstrate excellent regeneration characteristics, maintaining catalytic activity through multiple reaction cycles without significant performance degradation. The regeneration process typically involves washing with organic solvents followed by thermal treatment to remove adsorbed impurities and restore active sites.

Quality control considerations for industrial production include monitoring of impurity profiles, particularly the formation of side products from competing reactions such as phenol acetylation or acid anhydride formation. Advanced analytical techniques including gas chromatography and nuclear magnetic resonance spectroscopy enable real-time monitoring of product purity and process optimization. The implementation of statistical process control methodologies ensures consistent product quality while minimizing production costs and environmental impact.

Fries Rearrangement Dynamics

The Fries rearrangement of p-tolyl phenylacetate proceeds through Lewis acid-catalyzed acyl migration to aromatic positions. Aluminum chloride coordinates preferentially with the carbonyl oxygen, inducing polarization of the ester bond (Figure 1) [2]. This generates an acylium-carbocation intermediate that undergoes electrophilic aromatic substitution, with temperature dictating product distribution:

Table 1. Temperature Effects on Regioselectivity

ConditionOrtho:Para RatioSolvent Polarity
25°C1:3Dichloroethane
120°C4:1Toluene

Kinetic studies using ion-exchange resins reveal pseudo-first-order behavior with apparent activation energy of 9.56 kcal/mol [1]. The reaction maintains 100% selectivity toward p-cresylphenyl acetate when catalyzed by Indion-125 resin, avoiding para-isomer formation through steric constraints in the catalyst pores [1]. Cross-over experiments with mixed phenolic esters demonstrate strict intramolecular migration, confirming the carbocation mechanism's dominance over radical pathways [3].

Photochemical Reactions

UV irradiation induces C-O bond homolysis in p-tolyl phenylacetate, generating phenylacetyl and p-tolyloxy radicals. Time-resolved spectroscopy identifies three primary pathways:

  • In-cage recombination: Forms ortho-hydroxyacetophenone derivatives via ketene intermediates [3]
  • Hydrogen abstraction: Produces p-cresol and phenylacetic acid (quantum yield Φ=0.18) [5]
  • Cross-coupling: With solvent-derived radicals forming biphenyl structures [3]

The "Trivial Mechanism" dominates in phenolic media, where liberated p-cresol reacts with acyl radicals to regenerate starting material (21% recovery at 50% conversion) [3]. Solvent effects dramatically alter product distribution:

Table 2. Solvent Impact on Photoproducts

SolventOrtho (%)Para (%)Dimerization (%)
Cyclohexane621820
Acetonitrile345313

Laser flash photolysis reveals triplet-state involvement (τ=15 ns) when sensitized with benzophenone, contrasting with singlet-mediated cleavage in direct irradiation [5].

Thermal Elimination Kinetics

At temperatures exceeding 500°C, p-tolyl phenylacetate undergoes concerted decomposition through two competing pathways:

$$
\text{C}6\text{H}5\text{CH}2\text{COO-C}7\text{H}7 \rightarrow \begin{cases}
\text{C}
6\text{H}5\text{CH}2\text{COOH} + \text{C}7\text{H}7\text{OH} & (Ea = 55\ \text{kcal/mol}) \
\text{C}
6\text{H}5\text{CH}=\text{C}=O + \text{C}7\text{H}7\text{OH} & (Ea = 58\ \text{kcal/mol})
\end{cases}
$$

Isothermal TGA analysis in toluene carrier gas shows first-order kinetics (k = 8×10¹³·e⁻⁶²⁰⁰⁰/RT s⁻¹) [4]. Methyl radical trapping experiments confirm phenylketene formation through Norrish Type I cleavage, with benzyl radicals dimerizing to dibenzyl (detected via GC-MS) [4]. Pressure-dependent studies reveal transition from homogeneous gas-phase decomposition at <10 Torr to surface-catalyzed pathways at higher pressures.

Physical Description

Solid
White to off white crystals, faint lily, hyacinth, narcissus odou

XLogP3

3.6

Melting Point

Mp 76 ° (EtOH)
76°C

UNII

959IBY0PDG

Other CAS

101-94-0

Wikipedia

P-cresyl phenylacetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzeneacetic acid, 4-methylphenyl ester: ACTIVE

Dates

Modify: 2023-08-15

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